5-氨基-6-氯喹啉

描述

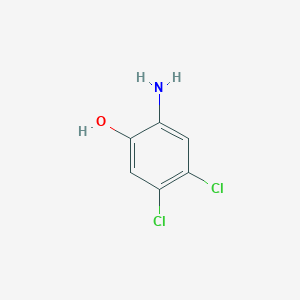

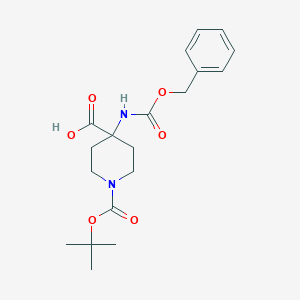

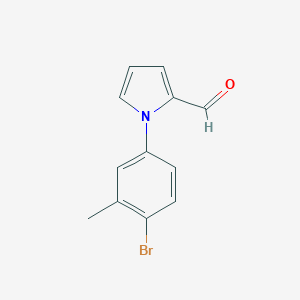

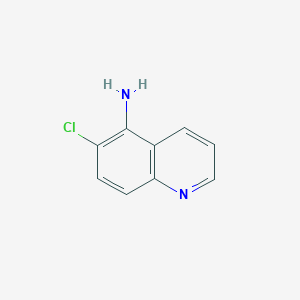

5-Amino-6-chloroquinoline is a chemical compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

5-Amino-6-chloroquinoline contains a total of 20 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary aromatic amine, and 1 Pyridine .Physical And Chemical Properties Analysis

5-Amino-6-chloroquinoline has a density of 1.363 g/cm3 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature . The compound is soluble in ethanol, chloroform, and acetic acid, but insoluble in water.科学研究应用

抗疟疾特性

5-氨基-6-氯喹啉在对抗耐药性疟疾菌株方面具有潜在的应用。喹啉基团是5-氨基-6-氯喹啉的一部分,由于其在药物和工业化学中的多种应用,它们在许多药理活性杂环化合物中至关重要 .

抗病毒活性

该化合物还表现出针对不同类型病毒的抗病毒活性。喹啉及其衍生物的广泛生物响应谱,包括抗COVID-19活性,使它们成为药物发现计划中的优选结构 .

抗癌活性

5-氨基-6-氯喹啉在治疗不同类型的癌症方面已显示出潜力。喹啉骨架代表了存在于各种治疗剂中的独特类别的药效团 .

抗氧化特性

喹啉及其衍生物,包括5-氨基-6-氯喹啉,已证明具有抗氧化活性 . 这种特性有利于中和体内的有害自由基。

抗炎特性

该化合物在表现出抗炎特性方面已显示出潜力 . 这使其在治疗以炎症为特征的疾病中发挥作用。

抗分枝杆菌特性

喹啉及其衍生物已显示出抗分枝杆菌活性 . 这表明5-氨基-6-氯喹啉可用于治疗由分枝杆菌引起的疾病,如结核病。

抗菌特性

喹啉体系,包括5-氨基-6-氯喹啉,已证明具有抗菌活性 . 这表明在对抗各种微生物感染方面具有潜在的用途。

心血管应用

作用机制

Mode of Action

The mode of action of 5-Amino-6-chloroquinoline is suggested to be similar to that of Chloroquine (CQ), a well-known antimalarial drug . Chloroquine inhibits the action of heme polymerase, which causes the buildup of toxic heme in Plasmodium species . The presence of the short linker chain in 5-Amino-6-chloroquinoline is believed to enable the molecule to circumvent the parasite-resistance mechanism (PfCRT), making it active against CQ-resistant parasites .

Pharmacokinetics

It is N-dealkylated primarily by CYP2C8 and CYP3A4 to N-desethylchloroquine

实验室实验的优点和局限性

The main advantage of using 5-Amino-6-chloroquinoline in lab experiments is that it is highly soluble in water and slightly soluble in organic solvents, making it easy to work with. In addition, it is relatively inexpensive and can be synthesized from readily available starting materials. However, it is important to note that the exact mechanism of action of 5-Amino-6-chloroquinoline is not yet fully understood, so further research is needed to determine its biochemical and physiological effects.

未来方向

In order to fully understand the potential of 5-Amino-6-chloroquinoline as an anti-inflammatory and anti-cancer agent, further research is needed to determine its biochemical and physiological effects in vivo. Additionally, further research is needed to explore the potential of 5-Amino-6-chloroquinoline as an inhibitor of other enzymes and proteins involved in the production of pro-inflammatory molecules. Furthermore, it would be beneficial to investigate the potential of 5-Amino-6-chloroquinoline as a therapeutic agent in clinical trials. Finally, it would be interesting to explore the potential of 5-Amino-6-chloroquinoline as a reagent in the synthesis of other pharmaceuticals.

安全和危害

5-Amino-6-chloroquinoline is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and using personal protective equipment .

属性

IUPAC Name |

6-chloroquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJUMRMBGSXZBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60485177 | |

| Record name | 5-Amino-6-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60485177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

341010-40-0 | |

| Record name | 5-Amino-6-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60485177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。